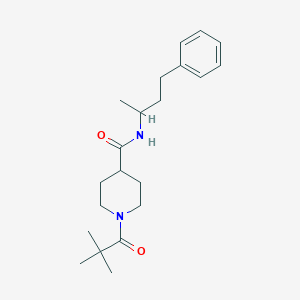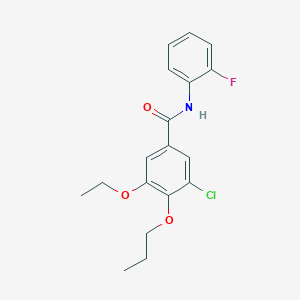![molecular formula C21H14Cl2N2OS B4717210 2-[(3,4-dichlorobenzyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4717210.png)
2-[(3,4-dichlorobenzyl)thio]-3-phenyl-4(3H)-quinazolinone
説明
2-[(3,4-dichlorobenzyl)thio]-3-phenyl-4(3H)-quinazolinone is a synthetic compound that has garnered significant research interest due to its potential applications in the field of medicinal chemistry. This compound is a member of the quinazolinone family, which has been extensively studied for their diverse biological activities. In
作用機序
The exact mechanism of action of 2-[(3,4-dichlorobenzyl)thio]-3-phenyl-4(3H)-quinazolinone is not fully understood. However, it has been proposed that the compound exerts its biological effects by inhibiting various cellular signaling pathways, including the NF-κB and MAPK pathways. These pathways are involved in the regulation of cell growth, inflammation, and apoptosis. By inhibiting these pathways, 2-[(3,4-dichlorobenzyl)thio]-3-phenyl-4(3H)-quinazolinone may be able to suppress the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 2-[(3,4-dichlorobenzyl)thio]-3-phenyl-4(3H)-quinazolinone. In vitro studies have shown that the compound can induce apoptosis in cancer cells and inhibit cell proliferation. Additionally, 2-[(3,4-dichlorobenzyl)thio]-3-phenyl-4(3H)-quinazolinone has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. These effects suggest that the compound may have potential therapeutic applications in the treatment of cancer and inflammatory diseases.
実験室実験の利点と制限
One of the advantages of 2-[(3,4-dichlorobenzyl)thio]-3-phenyl-4(3H)-quinazolinone is its high potency and selectivity towards cancer cells. This makes it a promising candidate for the development of targeted cancer therapies. Additionally, the compound has been shown to exhibit low toxicity in vitro and in vivo, which is a crucial factor for the development of safe and effective drugs. However, one of the limitations of 2-[(3,4-dichlorobenzyl)thio]-3-phenyl-4(3H)-quinazolinone is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research of 2-[(3,4-dichlorobenzyl)thio]-3-phenyl-4(3H)-quinazolinone. One direction is to investigate the compound's potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to identify potential molecular targets. Another direction is to optimize the synthesis method to improve the yield and purity of the final product. Finally, the development of novel formulations and delivery methods may help to overcome the compound's limited solubility and improve its bioavailability in vivo.
Conclusion:
In conclusion, 2-[(3,4-dichlorobenzyl)thio]-3-phenyl-4(3H)-quinazolinone is a synthetic compound that has shown promising biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. The compound's mechanism of action is not fully understood, but it has been proposed to inhibit various cellular signaling pathways involved in cell growth and inflammation. While the compound has several advantages, such as high potency and low toxicity, it also has limitations, such as limited solubility in aqueous solutions. Future research directions include investigating the compound's potential as a therapeutic agent and optimizing the synthesis method to improve the yield and purity of the final product.
科学的研究の応用
2-[(3,4-dichlorobenzyl)thio]-3-phenyl-4(3H)-quinazolinone has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. Several studies have demonstrated the compound's ability to inhibit the growth of cancer cells, including breast cancer, ovarian cancer, and lung cancer cells. Additionally, 2-[(3,4-dichlorobenzyl)thio]-3-phenyl-4(3H)-quinazolinone has been shown to possess potent anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-3-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2OS/c22-17-11-10-14(12-18(17)23)13-27-21-24-19-9-5-4-8-16(19)20(26)25(21)15-6-2-1-3-7-15/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVPIUOXBLJPOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(2-benzylphenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4717130.png)
![N-ethyl-2-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B4717135.png)
![1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-methylindoline](/img/structure/B4717137.png)

![2,4-di-4-morpholinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4717152.png)
![N-cyclohexyl-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4717154.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4717162.png)
![4-methyl-N-{[(4-methyl-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4717172.png)
![N-(3,5-dichlorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4717186.png)
![N-(4-{[2-(6-methoxy-3,4-dihydro-1(2H)-naphthalenylidene)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B4717187.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4717190.png)


![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4717227.png)